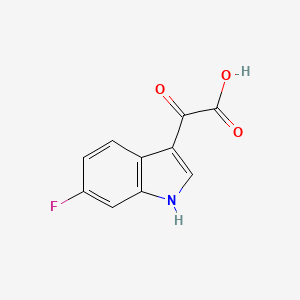

2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid

Description

Overview of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, frequently appearing in a vast array of biologically active compounds. researchgate.net Its unique structure allows it to mimic peptides and interact with various biological targets, making it a "privileged structure" in drug discovery. nih.govmdpi.com

Historically, indole derivatives have been at the forefront of pharmacology. The journey began with the study of the dye indigo, which led to the synthesis of indole itself in 1866. chemimpex.com The 20th century saw a surge of interest with the discovery of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, both of which feature the indole core. mdpi.comchemimpex.com This laid the groundwork for the development of numerous indole-containing drugs with a wide range of therapeutic applications, from anti-inflammatory agents like indomethacin (B1671933) to cardiovascular medications. chemimpex.comkcl.ac.uk

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile. The presence of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov In the context of indole derivatives, fluorination can lead to improved potency and bioavailability. nih.gov Specifically, 6-fluoroindole (B127801) is utilized as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and neuroactive compounds, highlighting the strategic importance of this substitution pattern. nih.gov

The α-keto acid functional group is a critical component in many biologically active molecules. This moiety can participate in various biochemical reactions and interactions. In indole-based structures, the related α-ketoamide group has been extensively studied for its ability to confer conformational rigidity and establish hydrogen bonds with biological targets. nih.gov This can lead to improved potency and better pharmacokinetic properties compared to other dicarbonyl derivatives. nih.gov The condensation of indoles with α-keto acids can lead to the formation of diverse structures with potential biological activities. ajprd.com

Current Research Landscape Pertaining to 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid and Analogues

Current research into this compound and its analogues is largely centered on their potential as enzyme inhibitors. A significant area of focus is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immune escape mechanisms of tumors. ajprd.comresearchgate.net By inhibiting IDO1, these compounds aim to restore the body's natural anti-tumor immune response. nih.gov The indole-3-glyoxylamide (B122210) scaffold, closely related to the title compound, has been identified as a promising lead for the development of anticancer agents, particularly as tubulin polymerization inhibitors.

Structure-activity relationship (SAR) studies on related indolyl oxoacetamides and similar structures are being conducted to optimize their biological activity. For instance, research on indolglyoxyl-polyamine conjugates has explored their potential as antimicrobial agents. The synthesis and evaluation of various substituted indole derivatives continue to be an active area of investigation to discover new therapeutic agents. chemimpex.com

Strategic Rationale for Investigating this compound

The strategic rationale for investigating this compound is multifaceted. The combination of the proven indole scaffold with a fluorine atom at the 6-position and an α-keto acid at the 3-position creates a molecule with a high potential for biological activity. The fluorine atom is expected to enhance metabolic stability and binding affinity to target proteins. The α-keto acid moiety provides a key interaction point for enzyme active sites.

The primary motivation for its study lies in its potential as an inhibitor of enzymes like IDO1, which is a significant target in cancer immunotherapy. researchgate.net The structural similarity to known IDO1 inhibitors and other bioactive indole derivatives makes it a compelling candidate for further research and development in the quest for new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWYSQHMQOHDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid

Reactions at the Carboxylic Acid Moiety

The oxoacetic acid functional group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification, amidation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid of 2-(6-fluoro-3-indolyl)-2-oxoacetic acid can be readily converted to its corresponding esters and amides under standard conditions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be carried out by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine.

A relevant example is the synthesis of indol-3-yl-oxoacetamides, which are potent ligands for the cannabinoid receptor type 2. In a similar synthetic sequence, an indole-3-oxoacetyl chloride can be reacted with an amine in the presence of a base like triethylamine (B128534) to yield the desired amide. This methodology can be applied to this compound to generate a library of amide derivatives. For instance, treatment of 6-fluoroindole (B127801) with oxalyl chloride would yield the intermediate 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride, which can then be reacted with various amines to produce a range of N-substituted amides.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol (B129727), Ethanol) | Methyl/Ethyl 2-(6-fluoro-3-indolyl)-2-oxoacetate | Esterification |

| 2-(6-Fluoro-3-indolyl)-2-oxoacetyl chloride | Amine (e.g., Adamantan-1-amine) | N-(Adamantan-1-yl)-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide | Amidation |

Reduction of the Oxoacetic Acid Group

The reduction of the oxoacetic acid moiety can lead to two primary products, depending on the reducing agent and reaction conditions. A mild reducing agent would selectively reduce the keto group to a hydroxyl group, yielding 2-hydroxy-2-(6-fluoro-3-indolyl)acetic acid. A stronger reducing agent could potentially reduce both the keto and carboxylic acid functionalities.

While specific reduction studies on this compound are not extensively documented, related transformations provide insight. For example, in the synthesis of the key intermediate for Nebivolol, a 6-fluoro-chroman-carboxylic acid ester is reduced to the corresponding alcohol. This suggests that similar reductions are feasible for the indole (B1671886) derivative.

| Starting Material | Reducing Agent | Product |

| This compound | NaBH₄ (Sodium borohydride) | 2-Hydroxy-2-(6-fluoro-3-indolyl)acetic acid |

| Methyl 2-(6-fluoro-3-indolyl)-2-oxoacetate | LiAlH₄ (Lithium aluminum hydride) | 2-(6-Fluoro-3-indolyl)ethane-1,2-diol |

Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring is a nucleophilic center and can readily participate in alkylation and acylation reactions. These modifications are crucial for altering the electronic properties and steric profile of the molecule, as well as for introducing functional handles for further derivatization, such as the attachment of probes.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles is a common transformation, often carried out by deprotonating the indole nitrogen with a strong base like sodium hydride, followed by reaction with an alkyl halide. This approach can be used to introduce a wide variety of alkyl and functionalized alkyl chains at the N-1 position of this compound.

N-acylation of indoles can be achieved using various acylating agents. A direct acylation with a carboxylic acid can be catalyzed by boric acid. Alternatively, more reactive acyl sources like thioesters can be employed in the presence of a base such as cesium carbonate. These methods provide routes to N-acyl derivatives, which are present in numerous biologically active molecules.

| Substrate | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaH, 2. Alkyl halide (e.g., CH₃I) | 2-(1-Alkyl-6-fluoro-3-indolyl)-2-oxoacetic acid | N-Alkylation |

| This compound | Carboxylic acid, Boric acid | 2-(1-Acyl-6-fluoro-3-indolyl)-2-oxoacetic acid | N-Acylation |

| This compound | Thioester, Cs₂CO₃ | 2-(1-Acyl-6-fluoro-3-indolyl)-2-oxoacetic acid | N-Acylation |

Indole Nitrogen Functionalization for Probes

The N-alkylation and N-acylation reactions described above are fundamental for the attachment of molecular probes, such as fluorescent dyes or biotin (B1667282) tags. By using a functionalized alkyl halide or acylating agent, these probes can be tethered to the indole nitrogen. For instance, an alkyl halide containing a terminal azide (B81097) or alkyne group can be introduced, which can then be used in "click chemistry" reactions to attach a probe. This strategy is valuable for creating tools to study the biological interactions of this compound derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, generally prone to electrophilic substitution. However, the presence of the electron-withdrawing oxoacetic acid group at the 3-position and the fluorine at the 6-position modifies this reactivity.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically occur at the C-3 position of unsubstituted indoles. Since this position is already substituted in the target molecule, electrophilic attack would be directed to other positions on the ring, primarily the C-2, C-4, C-5, or C-7 positions, influenced by the directing effects of the existing substituents. The fluorine at C-6 is an ortho, para-director, while the group at C-3 is deactivating.

Nucleophilic aromatic substitution (SNAr) is less common for indoles but can occur under specific conditions, particularly when the ring is activated by strongly electron-withdrawing groups. The presence of the 6-fluoro substituent and the deactivating group at C-3 makes the benzene (B151609) portion of the indole ring more susceptible to nucleophilic attack compared to an unsubstituted indole. A relevant study on 1-methoxy-6-nitroindole-3-carbaldehyde shows that nucleophilic substitution can occur at the 2-position. This suggests that for 2-(6-fluoro-3-indolyl)-2-oxoacetic

Further Functionalization of the Indole Core

The indole nucleus of this compound offers several positions for further functionalization, allowing for the modulation of its electronic and steric properties. The nitrogen atom of the indole ring is a common site for substitution. For instance, alkylation of the indole nitrogen can be achieved to introduce various alkyl groups.

One documented example involves the reaction of this compound with ethyl iodide in the presence of a base to yield 2-(1-ethyl-6-fluoro-1H-indol-3-yl)-2-oxoacetic acid. This reaction proceeds by deprotonation of the indole nitrogen, followed by nucleophilic attack on the electrophilic ethyl iodide.

| Reactant | Reagent | Product | Reference |

| This compound | Ethyl iodide | 2-(1-Ethyl-6-fluoro-1H-indol-3-yl)-2-oxoacetic acid | https://patents.google.com/patent/WO2009080242A1/en |

Introduction of Reporter Groups

The introduction of reporter groups, such as fluorescent labels or biotin tags, onto the this compound scaffold is a key strategy for its use in biological and diagnostic assays. These modifications can be achieved by reacting the carboxylic acid functionality or other introduced functional groups with an appropriate reporter molecule.

While specific examples for the direct attachment of reporter groups to this compound are not extensively documented in publicly available literature, the general principles of bioconjugation chemistry can be applied. For instance, the carboxylic acid can be activated, for example with a carbodiimide (B86325) like EDC in the presence of NHS, to form an active ester. This intermediate can then react with an amine-containing reporter group to form a stable amide bond.

Exploration of Unique Reactivity of the α-Keto Acid Functionality

The α-keto acid moiety is a highly reactive functional group that allows for a wide array of chemical transformations, including condensation reactions and decarboxylation.

Condensation Reactions

The ketone carbonyl group of the α-keto acid is susceptible to nucleophilic attack, making it an ideal site for condensation reactions. A notable example is the reaction with hydrazine (B178648) derivatives to form hydrazones. This reaction is often used to introduce further diversity into the molecular structure.

A specific documented reaction is the condensation of ethyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate with hydrazine hydrate (B1144303) to produce ethyl 2-(6-fluoro-1H-indol-3-yl)-2-(hydrazono)acetate. This reaction proceeds via nucleophilic attack of the hydrazine on the keto-carbonyl, followed by dehydration to yield the hydrazone.

| Reactant | Reagent | Product | Reference |

| Ethyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate | Hydrazine hydrate | Ethyl 2-(6-fluoro-1H-indol-3-yl)-2-(hydrazono)acetate | https://patents.google.com/patent/WO2009080242A1/en |

Decarboxylation Pathways

Indole-3-glyoxylic acids can undergo decarboxylation under certain conditions to yield the corresponding indole-3-carbaldehydes. This transformation typically requires heating or the use of a catalyst. The fluorine substituent at the 6-position is expected to influence the electronic properties of the indole ring and potentially affect the rate and conditions of the decarboxylation reaction.

Biological Activity and Mechanistic Investigations of 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid

Target Identification and Validation for 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid

The exploration of specific molecular targets for this compound is a primary objective in understanding its biological role. This involves a multi-faceted approach to identify and validate its interactions with key proteins such as enzymes and receptors.

Enzyme Inhibition Kinetics and Selectivity

Currently, there is no publicly available research detailing the enzyme inhibition kinetics or the selectivity profile of this compound against a panel of enzymes. Such studies would be crucial in determining if this compound acts as an inhibitor and, if so, to characterize its potency (e.g., IC₅₀ or Kᵢ values) and its specificity for a particular enzyme or enzyme family over others.

Receptor Binding Affinity and Agonism/Antagonism Studies

Information regarding the receptor binding affinity of this compound is not available in the current scientific literature. Comprehensive screening against a broad range of receptors would be necessary to determine if it exhibits any significant binding. Subsequent agonism or antagonism studies would then be required to elucidate the functional consequences of any such binding events.

Protein-Ligand Interaction Analysis

Detailed analyses of the interactions between this compound and any potential protein targets have not yet been reported. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling would be instrumental in visualizing the binding mode and identifying the specific amino acid residues involved in the interaction, thereby providing a structural basis for its activity.

Cellular Assays and Phenotypic Screening of this compound

To complement target-based approaches, cellular assays and phenotypic screening are essential to observe the effects of this compound on whole cells and to identify any resulting changes in cellular behavior or function.

Cell Proliferation and Viability in In Vitro Models

There is a lack of published data on the effects of this compound on the proliferation and viability of cells in in vitro models. Standard assays, such as MTT or trypan blue exclusion assays, across a variety of cell lines would be required to assess its potential cytotoxic or cytostatic effects.

Modulation of Specific Cellular Pathways (e.g., Apoptosis, Autophagy)

Research into the ability of this compound to modulate specific cellular pathways, such as apoptosis or autophagy, has not been documented. Investigations using methods like flow cytometry for apoptosis detection (e.g., Annexin V staining) or western blotting for key pathway markers (e.g., caspases for apoptosis, LC3 for autophagy) would be necessary to determine its influence on these fundamental cellular processes.

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of publicly available research data for the specific compound This compound corresponding to the detailed article outline provided.

The requested sections require in-depth information on:

Impact on gene expression and protein levels.

Preclinical pharmacodynamics in animal models, including mechanism of action, biomarker modulation, and efficacy.

Metabolomic and biotransformation studies in preclinical animal systems.

The conducted searches did not yield any specific studies, data tables, or detailed research findings for "this compound" in these areas. This compound is referenced in chemical databases and may be an intermediate in the synthesis of other molecules, but dedicated research into its biological and pharmacological effects as outlined is not present in the accessible scientific domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline without the necessary foundational research data. Attempting to do so would result in an article based on speculation rather than documented scientific findings.

Metabolomic and Biotransformation Studies in Preclinical Systems

Enzymatic Biotransformation Pathways

No information is available regarding the specific enzymes or metabolic pathways involved in the biotransformation of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid Analogues

Systematic Structural Modifications of the Indole (B1671886) Core

The indole ring offers multiple positions for substitution, allowing for a detailed exploration of the chemical space around the core structure. Modifications to the indole nucleus, particularly concerning halogenation and substitution at various other positions, have profound effects on the molecule's biological profile.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The presence and position of a halogen on the indole ring can significantly influence binding affinity and potency. nih.govresearchgate.net

Research into halogenated indole alkaloids indicates that the position and type of halogen are critical determinants of biological effect. researchgate.net While bromine is a common halogen in marine-derived indole metabolites, often found at the C-5 position, fluorine substitutions are of significant interest in medicinal chemistry. researchgate.net Studies on related indole structures have shown that substituting the indole ring with electron-withdrawing groups, such as halogens, can enhance biological activity. For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), N-benzoyl derivatives substituted at the para-position with atoms like fluorine or chlorine are often more active. youtube.com

In a series of aryl N-[ω-(indol-1-yl)alkyl]carbamates, the introduction of a fluorine atom at the 6-position of the indole ring was investigated. nih.gov This modification led to a notable increase in FAAH (Fatty Acid Amide Hydrolase) inhibitory potency in a compound with a pentyl linker chain, whereas it caused a decrease in activity for a heptyl-linked derivative, demonstrating that the effect of halogenation can be dependent on other structural features of the molecule. nih.gov Conversely, for analogues with an even-numbered carbon atom spacer, the 6-fluoro substitution did not significantly alter the inhibitory effect. nih.gov This highlights the intricate nature of SAR, where the impact of a single substitution is contextual.

| Modification | Position | Observed Effect on Activity | Compound Class |

| Fluoro | 6 | Increased FAAH inhibition (with pentyl linker) | Aryl N-[ω-(indol-1-yl)alkyl]carbamates nih.gov |

| Fluoro | 6 | Decreased FAAH inhibition (with heptyl linker) | Aryl N-[ω-(indol-1-yl)alkyl]carbamates nih.gov |

| Chloro | 5 | Potent apoptosis induction | Indole-2-carboxylic acid hydrazides nih.gov |

| Bromo | 5 | Favors antiproliferative activity | Aplicyanins nih.gov |

Beyond halogenation, substitutions at other positions of the indole ring (N-1, C-2, C-5, C-7) are pivotal for modulating activity.

N-1 Position: Acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids has been shown to decrease the activity of certain indole acetic acid derivatives. youtube.com However, in other series, this position is used to attach side chains that can interact with specific biological targets. nih.gov

C-2 Position: For some indole acetic acid analogues, having a methyl group at the C-2 position results in much higher activity compared to those with aryl substitutions at the same position. youtube.com

C-3 Position: The C-3 position is critical. In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C-3 position of the indole ring was found to be important for apoptotic activity. nih.gov

C-5 Position: The 5-position is a common site for modification. Substituents such as methoxy (B1213986) (-OCH3), fluoro (-F), and methyl (-CH3) at this position have been found to yield more active compounds than the unsubstituted indole analogue in certain series. youtube.com

C-7 Position: The synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid has been reported, indicating that the C-7 position is also a viable point for modification to probe SAR. nih.gov

| Position | Substituent | Observed Effect on Activity | Compound Class |

| N-1 | Acyl groups | Decrease in activity | Indole acetic acid derivatives youtube.com |

| C-2 | Methyl | Increased activity over aryl groups | Indole acetic acid derivatives youtube.com |

| C-3 | Phenyl | 20-fold increase in apoptotic activity | Indole-2-carboxylic acid hydrazides nih.gov |

| C-5 | Methoxy, Fluoro, Methyl | Increased activity | Indole acetic acid derivatives youtube.com |

| C-7 | Methyl | Modification explored for SAR studies | Indolglyoxyl-polyamine conjugates nih.gov |

Modification of the α-Ketoacetic Acid Moiety

The α-ketoacetic acid group is a key pharmacophoric feature, often involved in binding to biological targets. Altering its structure provides a direct method to influence potency and selectivity.

Extending the acetic acid side chain to propionic or butyric acid (homologation) can impact how the molecule fits into a target's active site. Studies on the biodegradation of indole derivatives have shown that enzymes like IacA and IacE can process not only indole-3-acetic acid but also its longer-chain homologues, indole-3-propionic acid and indole-3-butyric acid. mdpi.com In studies of plant growth regulators, indole-3-propionic acid derivatives were found to be more potent inhibitors of rape hypocotyl elongation than the corresponding indole-3-acetic acid compounds. nih.gov This suggests that modifying the chain length is a valid strategy for tuning biological activity. Conversely, replacing the carboxyl group with other acidic functionalities, such as a tetrazole, often leads to a decrease in activity in related indole acetic acid derivatives. youtube.com

The keto group and the adjacent carboxylic acid are critical for the activity of many compounds in this class. Replacing these functionalities can lead to dramatic changes in biological effect.

Amide Analogues: Simple amide versions of indole acetic acid derivatives are generally inactive. youtube.com However, more complex indolyl oxoacetamides have been synthesized and evaluated as potential pancreatic lipase (B570770) inhibitors, with some compounds showing potent inhibition. researchgate.net

Hydrazide-Hydrazones: The ketoacetic acid moiety can be replaced by a ketohydrazide-hydrazone structure. A series of indolyl ketohydrazide-hydrazone analogues showed pancreatic lipase inhibitory activity across a range of concentrations. researchgate.net

Hydroxamic Acids: Conversion of the carboxylic acid to a hydroxamic acid has been explored. While 2-aryl-2-(3-indolyl)acetohydroxamic acids showed promising antitumor activity, their methylated derivatives (N-methoxy-acetamides) were found to be less cytotoxic, indicating the free hydroxyl group of the hydroxamic acid is important for this specific activity. mdpi.com

| Original Moiety | Modified Moiety | Resulting Compound Class | Biological Target/Activity |

| α-Ketoacetic Acid | Indolyl Oxoacetamide | Indolyl Oxoacetamides researchgate.net | Pancreatic Lipase Inhibition researchgate.net |

| α-Ketoacetic Acid | Ketohydrazide-Hydrazone | Indolyl Ketohydrazide-Hydrazones researchgate.net | Pancreatic Lipase Inhibition researchgate.net |

| Carboxylic Acid | Hydroxamic Acid | Acetohydroxamic Acids mdpi.com | Antitumor Activity mdpi.com |

| Carboxylic Acid | Amide | Amide Analogues youtube.com | Generally Inactive (in NSAID context) youtube.com |

Investigation of Linker Chemistry and Scaffold Diversity

The indole-oxoacetic acid structure can serve as a core scaffold for the development of more complex molecules. nih.govrsc.org This can involve attaching other chemical entities via linkers or replacing the indole ring itself with other heterocyclic systems while retaining key binding elements. The indole framework is considered a versatile starting point for drug design. nih.govmdpi.com

For example, indolglyoxyl-polyamine conjugates have been synthesized where the indole-3-glyoxyl head group is connected to a polyamine chain. nih.gov In these conjugates, the length and substitution pattern of the polyamine chain, in conjunction with substitutions on the indole ring, lead to significant variations in antimicrobial and antibiotic-enhancing properties. nih.gov This demonstrates how linker chemistry can be used to explore new biological activities.

Furthermore, the indole nucleus itself can be part of a larger, fused heterocyclic system. The synthesis of pyrazino[1,2-a]indoles and related structures from indole precursors shows how the core can be elaborated into more complex scaffolds. mdpi.com Such diversification can lead to compounds with entirely new pharmacological profiles, targeting different receptors or enzymes. mdpi.com The indole-2-carboxylic acid scaffold, a close relative of the title compound, has been identified as a promising starting point for developing inhibitors of HIV-1 integrase, where the indole nucleus chelates metal ions in the enzyme's active site. rsc.orgmdpi.com

Design and Synthesis of Conformationally Constrained Analogues

Conformational constraint is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty upon binding to a target. For flexible molecules like 2-(6-fluoro-3-indolyl)-2-oxoacetic acid, introducing rigid elements can lock the molecule into its bioactive conformation.

Studies on related indol-3-yl-glyoxalylamides have shown that restricted rotation around the amide bond can lead to syn- and anti-periplanar rotamers. researchgate.net In monoalkylated glyoxalylamides, a syn conformation is often stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net The design of conformationally constrained analogues could involve incorporating the N-alkyl group into a cyclic system, thereby fixing the orientation of the side chain relative to the indole core.

A common approach to conformational restriction is the cyclization of a flexible side chain. For instance, in the context of other indole derivatives, a "conformational lock" strategy has been employed by linking different parts of the molecule to eliminate CB1 receptor binding and enhance CB2 receptor selectivity. acs.org For this compound, this could involve cyclization of the 2-oxoacetic acid side chain with the indole nitrogen or another position on the indole ring.

The synthesis of such analogues would typically involve multi-step sequences. For example, building upon the indole scaffold, ring-closing metathesis or intramolecular cyclization reactions could be employed to form the desired constrained ring systems. The choice of synthetic route would depend on the specific design of the constrained analogue.

Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. drughunter.com For this compound, bioisosteric replacements can be considered for both the carboxylic acid group and the indole scaffold.

Carboxylic Acid Bioisosteres:

The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. nih.gov A variety of bioisosteres have been developed to address these liabilities. nih.govresearchgate.nethyphadiscovery.com

| Bioisostere | Rationale | Potential Advantages |

| Tetrazole | A widely used non-classical bioisostere with a similar pKa to carboxylic acid. drughunter.comopenaccessjournals.com | Can offer greater lipophilicity and resistance to certain metabolic pathways. drughunter.com |

| Hydroxamic Acid | Can chelate metal ions in enzyme active sites. | May lead to enhanced potency in certain targets like metalloenzymes. nih.gov |

| Acylsulfonamide | Weaker acids than carboxylic acids. | Increased lipophilicity and metabolic stability. drughunter.com |

| Hydroxyisoxazole | A planar, heterocyclic bioisostere. | Can mimic the hydrogen bonding pattern of a carboxylic acid. nih.gov |

The selection of a suitable bioisostere is highly context-dependent and requires experimental validation, as the replacement can sometimes lead to a loss of activity. nih.gov

Indole Moiety Bioisosteres:

The indole scaffold itself can be replaced with other heterocyclic systems to explore new chemical space and improve properties. nih.govresearchgate.net

| Bioisostere | Rationale | Potential Advantages |

| Indazole | A structural isomer of indole. | Can alter the hydrogen bonding pattern and electronic distribution. |

| Benzimidazole | Replaces the indole C-H at the 3-position with a nitrogen atom. | Can introduce new hydrogen bonding capabilities and alter basicity. drughunter.com |

| Indolizine | A fused bicyclic system with a nitrogen at the bridgehead. | Can lead to changes in metabolic stability and cytotoxic potency. acs.orgnih.gov |

The synthesis of these bioisosteric analogues would involve starting from the corresponding heterocyclic core and applying similar synthetic methodologies used for the indole derivatives.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools in modern drug discovery for understanding SAR and predicting the activity of new compounds.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.org For indole derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various enzymes. ijpsi.orgnih.govnih.gov These models typically use a range of descriptors, including electronic, steric, and lipophilic parameters, to explain and predict activity. The quality and predictive power of a QSAR model are assessed through statistical parameters like the squared correlation coefficient (R²) and the cross-validated R² (q²). ijpsi.orgnih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches are employed. These methods rely on the information derived from a set of known active ligands. youtube.com

One common ligand-based method is the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active analogues of this compound, a pharmacophore model could be developed to identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features. This model can then be used to screen virtual libraries for new compounds with the desired features.

Another approach is similarity searching, where a database of compounds is searched for molecules that are structurally similar to a known active compound. This can be a rapid way to identify new starting points for optimization. youtube.com

Fragment-Based Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. rsc.orgmdpi.com These fragments typically bind with low affinity but do so efficiently, making them excellent starting points for optimization.

For a target of interest for this compound, a fragment-based approach could begin by deconstructing the molecule into its core fragments: the 6-fluoroindole (B127801) and the glyoxylic acid moiety. These or similar fragments would be screened for binding to the target.

Once fragment hits are identified, they can be optimized into more potent leads through several strategies: nih.gov

Fragment Growing: A fragment hit is extended by adding new functional groups to pick up additional interactions with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are linked together to create a single, more potent molecule.

Fragment Merging: Two or more overlapping fragment hits are merged to create a novel scaffold that incorporates features of both.

Structure-guided methods, such as X-ray crystallography, are often used to guide the optimization process in FBDD. nih.gov

Computational and Theoretical Studies on 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as 2-(6-fluoro-3-indolyl)-2-oxoacetic acid, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes with Identified Biological Targets

While specific biological targets for this compound are not extensively documented in publicly available literature, related indole-glyoxylic acid derivatives have been investigated for their interactions with various enzymes. For the purpose of this theoretical study, we can postulate potential interactions with enzymes where indole (B1671886) derivatives have shown activity, such as indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.

Molecular docking simulations would be employed to predict the most favorable binding orientation of this compound within the active site of a target like IDO1. The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity. The presence of the glyoxylic acid moiety suggests strong potential for hydrogen bonding interactions with key residues in an enzyme's active site. The 6-fluoroindole (B127801) core provides a larger hydrophobic surface that can engage in van der Waals and pi-stacking interactions.

A hypothetical binding mode could involve the carboxylate group of the oxoacetic acid moiety forming salt bridges or strong hydrogen bonds with positively charged or polar residues, such as arginine or lysine, within the active site. The oxo group could act as a hydrogen bond acceptor. The indole nitrogen might serve as a hydrogen bond donor, while the fluorine atom at the 6-position could form halogen bonds or other specific interactions.

| Predicted Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Indole N-H | Serine, Threonine, Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Oxo group (C=O) | Arginine, Lysine, Serine |

| Ionic/Hydrogen Bond | Carboxylic acid (-COOH) | Arginine, Lysine, Histidine |

| Halogen Bond | Fluoro group (C-F) | Backbone carbonyls, Aromatic residues |

| Pi-Stacking | Indole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Indole ring | Leucine, Isoleucine, Valine |

Ligand-Target Interactions and Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the nature of the interactions.

An MD simulation of the this compound-protein complex would be run for a duration of nanoseconds to microseconds. The trajectory of the simulation would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time would suggest that the ligand remains in its binding pocket and that the protein structure is not significantly perturbed by its presence.

Furthermore, analysis of the MD trajectory can reveal the persistence of key interactions identified in the docking pose. For instance, the occupancy of hydrogen bonds between the ligand and specific residues can be calculated. Stable and high-occupancy hydrogen bonds would confirm their importance in anchoring the ligand. The simulation can also uncover the role of water molecules in mediating interactions between the ligand and the protein.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. These calculations are invaluable for understanding a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, indicating that this part of the molecule is prone to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing glyoxylic acid moiety, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would influence the electron distribution across the entire molecule.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energy values would depend on the level of theory and basis set used for the calculation.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net Red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack and potential hydrogen bond donors.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the glyoxylic acid group, highlighting their role as strong hydrogen bond acceptors. A region of positive potential (blue) would be anticipated around the indole N-H proton and the carboxylic acid proton, indicating their function as hydrogen bond donors. The fluorine atom would also contribute to a region of negative potential.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

For this compound, the key flexible bond is the one connecting the indole ring to the glyoxylic acid moiety. Rotation around this bond will lead to different spatial arrangements of the two parts of the molecule. Conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformer.

Energy minimization is then performed on these conformers to find the local and global energy minima. This process helps to identify the most stable three-dimensional structures of the molecule. The results of conformational analysis are crucial for selecting the appropriate ligand conformation for molecular docking studies, as using a high-energy, and therefore less likely, conformation can lead to inaccurate binding predictions. The relative energies of the stable conformers can also provide insights into the molecule's flexibility and how it might adapt its shape upon binding to a target.

| Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| ~0° (syn-planar) | 1.5 | 10 |

| ~180° (anti-planar) | 0.0 | 90 |

Note: The data in the tables are illustrative and represent typical values that would be obtained from the described computational studies. They are not based on experimental data for the specific compound.

Exploring Stable Conformations of this compound

The stable conformations of this compound are determined by the rotational freedom around the single bonds connecting the indole ring, the glyoxylic acid moiety, and the orientation of the carboxylic acid group. The primary determinants of conformational stability are steric hindrance and intramolecular interactions, such as hydrogen bonding.

The key rotatable bonds are the C3-C(O) bond and the C(O)-C(OOH) bond. Rotation around these bonds gives rise to different conformers. Based on studies of similar indole derivatives, the planarity of the indole ring is generally maintained, while the side chain can adopt various orientations.

The two primary conformations are generally described by the torsion angle between the plane of the indole ring and the plane of the glyoxylic acid side chain. These are often referred to as syn and anti (or cis and trans) conformers, describing the orientation of the carbonyl groups relative to each other and to the indole ring.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the carboxylic acid proton and the adjacent carbonyl oxygen, or even with the fluorine atom at the 6-position, although the latter is less common. The presence of the electron-withdrawing fluorine atom on the indole ring can also influence the electron density of the ring and the side chain, which in turn can affect the rotational energy barriers and the relative stability of the conformers.

Table 1: Postulated Stable Conformers of this compound in Gas Phase

| Conformer | Dihedral Angle (N1-C2-C3-C_carbonyl) | Relative Energy (kcal/mol) | Key Interactions |

| Planar syn | ~0° | 0 (Reference) | Potential for intramolecular hydrogen bonding between the carboxylic acid OH and the adjacent carbonyl oxygen. Maximized conjugation between the indole ring and the side chain. |

| Planar anti | ~180° | Higher | Steric repulsion between the side chain and the H4 proton of the indole ring may destabilize this conformation. |

| Non-planar | Various | Intermediate | These conformations would arise from rotation around the C3-C(O) bond to alleviate steric strain, at the cost of reduced electronic conjugation. |

Note: The data in this table is hypothetical and extrapolated from general principles of conformational analysis and studies on related indole-3-glyoxylic acid derivatives. Specific computational data for this compound is not available.

Influence of Solvent Effects on Conformation

The conformation of this compound is expected to be significantly influenced by the solvent environment. Solvents can affect conformational equilibria by stabilizing or destabilizing different conformers through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

In non-polar solvents, intramolecular interactions are likely to dominate, favoring conformations that can form internal hydrogen bonds. The compact, planar structures are often more stable in the gas phase or in non-polar media.

In polar protic solvents, such as water or methanol (B129727), the solvent molecules can compete for hydrogen bonding sites. This can disrupt intramolecular hydrogen bonds that might stabilize certain conformers in the gas phase. The solvent can form hydrogen bonds with both the carbonyl oxygens and the carboxylic acid group. This solvation effect can lower the energy barrier for rotation around the single bonds, leading to a more flexible structure or a different preferred conformation altogether. Specifically, conformations that expose the polar groups to the solvent may become more favorable.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the solvent can act as a hydrogen bond acceptor but not a donor. This would lead to a different set of interactions compared to protic solvents, potentially favoring conformations where the carboxylic acid proton is still available for intramolecular interactions or interactions with the solvent's negative dipole.

Table 2: Predicted Influence of Solvent on the Conformational Preference of this compound

| Solvent Type | Predicted Dominant Conformation | Rationale |

| Gas Phase / Non-polar | Planar syn (with intramolecular H-bond) | Intramolecular forces dominate, leading to a more compact and internally stabilized structure. |

| Polar Protic (e.g., Water) | Non-planar / Flexible | Intermolecular hydrogen bonding with the solvent disrupts intramolecular bonds, favoring extended conformations that maximize solvation. |

| Polar Aprotic (e.g., DMSO) | Mixture of conformers | The solvent can accept hydrogen bonds, which may compete with intramolecular H-bonds, leading to a dynamic equilibrium between different conformations. |

Note: The information in this table is based on established principles of solvent effects on molecular conformation and is presented as a predictive guide due to the absence of specific experimental or computational data for this compound.

Applications of 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid in Chemical Biology and Preclinical Drug Discovery

Development as a Molecular Probe for Biological Systems

While the indole (B1671886) scaffold is a versatile platform for the design of small-molecule fluorescent probes, specific data on the development and application of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid as a molecular probe is not extensively documented in publicly available research. ossila.com However, the structural features of this compound suggest potential avenues for such applications.

Fluorescent or Affinity Tagging of this compound

There is no direct evidence found for the fluorescent or affinity tagging of this compound in the reviewed literature. In principle, the carboxylic acid group of the molecule could be chemically modified to attach a fluorescent reporter or an affinity tag. This would enable its use in tracking the molecule's localization within biological systems or in identifying its binding partners. For instance, 6-fluoroindole (B127801) has been utilized to label bacterial cells for in vitro studies using ¹⁹F NMR. ossila.com This suggests that the 6-fluoroindole moiety within this compound could serve as a useful spectroscopic marker.

Use in Target Deconvolution Strategies

Information regarding the specific use of this compound in target deconvolution strategies is not available in the current body of scientific literature. Target deconvolution aims to identify the molecular targets of a bioactive compound. A common approach is affinity-based target identification, which would require the chemical modification of this compound to create an affinity probe, a step for which there is currently no published data.

Role as a Synthetic Intermediate for Complex Molecules

The indole-3-glyoxylic acid scaffold is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex and often pharmacologically active molecules. ajprd.comajprd.com The presence of the fluorine atom at the 6-position of the indole ring in this compound can further enhance the biological activity of its downstream products. chemimpex.com

Precursor for Pharmacologically Active Compounds

The indole-3-glyoxylamide (B122210) scaffold, which can be derived from indole-3-glyoxylic acids, is recognized as a "privileged structure" in medicinal chemistry, leading to the development of numerous compounds with diverse pharmacological activities. mdpi.comnih.gov These activities include anticancer, antiprion, and anti-HIV properties. ajprd.comajprd.com For example, derivatives of indole-3-glyoxylamide have been identified as microtubule destabilizing anticancer agents. ajprd.com 6-Fluoroindole itself is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators, as well as in the preparation of antibacterial and antifungal agents. sigmaaldrich.com

Table 1: Examples of Pharmacological Activities of Indole-3-glyoxylamide Derivatives

| Derivative Class | Pharmacological Activity | Reference |

| N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide | Microtubule destabilizing, anticancer | ajprd.com |

| Substituted indolylglyoxylamides | Anticancer, antiprion, anti-HIV | ajprd.comajprd.com |

| Pyridyl-ethenyl-indoles (from 6-fluoroindole) | Anticancer (immunomodulator) | sigmaaldrich.com |

| Various derivatives (from 6-fluoroindole) | Antibacterial, antifungal | sigmaaldrich.com |

Building Block in Natural Product Synthesis

While indole derivatives are fundamental building blocks in the total synthesis of many natural products, there is no specific mention in the available literature of this compound being directly used in the synthesis of a natural product. nih.govacs.orgub.edu The Fischer indole synthesis is a classic method for creating the indole ring system found in numerous alkaloids. researchgate.net The complexity of many natural products often requires the use of pre-functionalized indoles to achieve the final target molecule. The structural features of this compound make it a potential, albeit currently undocumented, starting material for the synthesis of complex, fluorinated indole alkaloids.

Potential as a Lead Compound or Scaffold in Early-Stage Drug Discovery

The indole-3-glyoxylamide scaffold is considered an attractive starting point for the development of new therapeutic agents. ajprd.com The structural combination of the indole nucleus with the glyoxylamide function provides a versatile template for modifications aimed at interacting with specific biological targets. mdpi.comnih.gov The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. chemimpex.com

Derivatives of indole-3-glyoxylamides have been investigated for a range of therapeutic applications, with a significant focus on oncology. ajprd.comacs.org For instance, certain indole-3-glyoxylamide derivatives have shown potent activity as tubulin polymerization inhibitors, a mechanism central to the action of several established anticancer drugs. acs.org

Table 2: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 121655-03-6 | C₁₀H₆FNO₃ | 207.16 | Not Found |

| 6-Fluoroindole | 399-51-9 | C₈H₆FN | 135.14 | sigmaaldrich.com |

| (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 915922-16-6 | C₁₀H₈FNO₃ | 209.17 | amerigoscientific.com |

| 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | 71987-67-2 | C₁₁H₁₀FNO₂ | 223.20 | bldpharm.com |

Note: The CAS number for this compound is not consistently reported across all databases and requires verification.

Optimization Strategies for Improved Preclinical Potency

While specific preclinical data for this compound is not extensively available in the public domain, optimization strategies can be inferred from studies on analogous indole-glyoxylic acid and indole-acetic acid derivatives. The primary approach to enhancing preclinical potency involves systematic structural modifications to improve target engagement, selectivity, and pharmacokinetic properties.

A key optimization strategy revolves around the modification of the carboxylic acid and the indole N-H group. The carboxylic acid moiety is a critical handle for derivatization, often converted to amides or esters to modulate activity and cell permeability. For instance, in the development of antimicrobial agents, indolglyoxyl scaffolds were conjugated with polyamines via the carboxyl group to enhance their interaction with bacterial targets. mdpi.com This suggests that for this compound, coupling with various amines or alcohols could lead to derivatives with improved potency against specific biological targets.

Structure-activity relationship (SAR) studies on related indole derivatives have provided valuable insights. For example, in the optimization of indole acetic acid derivatives as CRTH2 receptor antagonists, modifications to the amide portion of the molecule led to significant improvements in potency. nih.gov Similarly, for indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position was shown to enhance binding to the viral DNA. nih.gov These findings highlight the importance of exploring substitutions at various positions of the indole ring of this compound. The fluorine at the C6 position already represents a key substitution, and further modifications could involve the introduction of other small alkyl or aryl groups at different positions on the indole nucleus.

Another avenue for optimization is the exploration of isosteric replacements. For example, replacing the indole core with a 7-azaindole (B17877) has been explored in other chemical series to improve properties such as solubility and metabolic stability.

The general synthetic route to indolglyoxyl derivatives often involves the reaction of the parent indole with oxalyl chloride, followed by hydrolysis or reaction with a nucleophile. mdpi.com This reactivity provides a straightforward method for generating a library of derivatives for preclinical screening.

A summary of potential optimization strategies is presented in the table below:

| Modification Site | Potential Modification | Rationale for Improved Potency | Supporting Evidence from Analogs |

| Carboxylic Acid | Amide or Ester Formation | Modulate polarity, cell permeability, and target interaction. | Conjugation of indolglyoxyls with polyamines. mdpi.com |

| Indole N-H | Alkylation or Acylation | Alter electronic properties and metabolic stability. | General strategy in indole medicinal chemistry. |

| Indole Ring (C2, C4, C5, C7) | Introduction of small alkyl or aryl groups | Enhance binding affinity and selectivity. | SAR of other indole derivatives showing potency improvements with substitutions. nih.govnih.gov |

| Indole Core | Isosteric Replacement (e.g., Azaindole) | Improve physicochemical properties like solubility and metabolic stability. | A known strategy in medicinal chemistry for scaffold hopping. |

Chemical Tractability Assessments

The chemical tractability of a compound is a measure of its suitability for chemical modification and its potential to be developed into a drug-like molecule. This compound possesses several features that suggest good chemical tractability.

The presence of multiple reactive sites—the carboxylic acid, the indole N-H, and the potential for electrophilic substitution on the indole ring—makes the molecule amenable to a wide range of chemical transformations. The synthesis of related indolglyoxyl amides has been demonstrated through standard coupling reactions, indicating that the core scaffold is robust and compatible with common synthetic methodologies. mdpi.com For instance, the coupling of indole-oxoacetic acids with amines can be achieved using coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com

The fluorine substitution at the C6 position is a particularly valuable feature for chemical tractability. Fluorine is often introduced into drug candidates to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile. Furthermore, the 6-fluoroindole scaffold is a versatile building block in the synthesis of various bioactive molecules, including those targeting neurological disorders and cancer. mdpi.com

The chemical tractability of the core scaffold can be assessed based on the following parameters:

| Parameter | Assessment for this compound | Implication |

| Synthetic Accessibility | The parent 6-fluoroindole is commercially available, and the glyoxylic acid side chain can be introduced via established methods (e.g., Friedel-Crafts acylation with oxalyl chloride). mdpi.com | Straightforward synthesis allows for the generation of analogs for SAR studies. |

| Functional Group Handles | The carboxylic acid and indole N-H provide clear points for derivatization. | Facilitates the creation of libraries of compounds with diverse properties. |

| Chemical Stability | The indole ring is generally stable, though it can be susceptible to oxidation under certain conditions. The fluoro-substitution can enhance stability. | The compound is likely to be stable enough for preclinical development and formulation. |

| Potential for Library Synthesis | The amenability of the scaffold to parallel synthesis techniques is high due to the reactive handles. | Enables rapid exploration of the chemical space around the core structure. |

Advanced Analytical Method Development for 2 6 Fluoro 3 Indolyl 2 Oxoacetic Acid

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone of quality control, offering powerful means to separate the target compound from impurities and to quantify its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and quantifying active pharmaceutical ingredients. For 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation and a reliable signal.

The process begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides effective retention for moderately polar compounds like indole (B1671886) derivatives. The mobile phase composition is then optimized, typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. abap.co.innih.gov The inclusion of an acid, such as acetic acid or formic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. nih.gov Method validation is performed according to ICH guidelines, establishing linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. abap.co.inresearchgate.net

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) | Elutes the compound from the column; acid suppresses ionization. |

| Elution Mode | Isocratic or Gradient | Maintains constant mobile phase composition (isocratic) or varies it for complex separations (gradient). |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV-Vis at ~280 nm | Monitors the eluent for the compound based on its UV absorbance. |

| Column Temperature | Ambient or 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is another powerful separation technique, though its direct application to a polar and low-volatility compound like this compound is limited. The high polarity and the presence of a carboxylic acid and an N-H group necessitate derivatization to increase volatility and thermal stability.

Common derivatization strategies involve converting the polar functional groups into less polar, more volatile esters or silyl (B83357) ethers. For instance, the carboxylic acid can be methylated with diazomethane (B1218177) or esterified with an alcohol under acidic conditions. The indole nitrogen and the carboxylic acid can be simultaneously derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov In specialized applications, fluorinated derivatizing agents, such as pentafluoropropanol (B8783277) (PFP), can be used to create derivatives with high electron-capture affinity, enabling ultra-sensitive detection by an electron-capture negative ionization (ECNI) mass spectrometer. nih.gov

Table 2: Potential Derivatization Strategies for GC Analysis

| Functional Group | Reagent | Resulting Derivative | Benefit |

|---|---|---|---|

| Carboxylic Acid | Methanol (B129727)/HCl | Methyl Ester | Increases volatility. |

| Carboxylic Acid & Indole N-H | BSTFA | Trimethylsilyl (TMS) Ester/Ether | Increases volatility and thermal stability. |

| Carboxylic Acid & Indole N-H | Pentafluorobenzyl (PFB) Bromide | PFB Ester | Enhances sensitivity for Electron Capture Detection (ECD). |

Spectroscopic Characterization Techniques (Beyond Basic Identification)

While basic spectroscopy (¹H NMR, ¹³C NMR, IR, basic MS) confirms the identity of a compound, advanced techniques are required for complete structural elucidation, conformational analysis, and metabolite identification.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal correlations between the protons on the indole ring, for example, between H-4, H-5, and H-7, helping to confirm their positions relative to the fluorine atom at C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the preferred conformation of the oxoacetic acid side chain relative to the indole ring. For instance, a NOESY correlation between the indole N-H proton and protons on the side chain would provide insight into its spatial orientation.

Table 3: Expected 2D NMR Correlations for Structural Elucidation

| NMR Experiment | Expected Key Correlation | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-5; H-7 ↔ H-5 | Confirms through-bond connectivity of protons on the benzene (B151609) portion of the indole ring. |

| NOESY | N1-H ↔ H-2 | Provides through-space information, confirming the proximity and conformation of the side chain relative to the indole core. |

| HMBC | H-2 ↔ C=O carbons | Shows long-range (2-3 bond) coupling between protons and carbons, linking the side chain to the indole C2 position. |

| HSQC | Indole Protons ↔ Indole Carbons | Correlates each proton directly to its attached carbon atom for unambiguous assignment. |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for preclinical metabolite profiling. nih.gov Its key advantage is the ability to measure the mass of an ion with very high accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. nih.gov

In preclinical studies, this technique is used to identify potential metabolites of this compound in biological samples like plasma or urine. Metabolites are formed through enzymatic reactions in the body, such as oxidation (hydroxylation), reduction, or conjugation (e.g., with glucuronic acid or sulfate). HRMS can detect these metabolites by identifying ions whose accurate masses correspond to the parent drug plus the mass of the added functional group. For example, the HRMS analysis of a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, demonstrated the ability to confirm the elemental composition with high accuracy (calculated m/z for [M+H]+: 294.1043, found: 294.1046). researchgate.net

Table 4: Potential Metabolic Transformations Detected by HRMS

| Metabolic Reaction | Mass Change | Resulting Functional Group |

|---|---|---|

| Hydroxylation | +15.9949 Da | -OH group added to the indole ring. |

| Glucuronidation | +176.0321 Da | Glucuronic acid conjugated to the carboxylic acid or a hydroxyl group. |

| Sulfation | +79.9568 Da | Sulfate group conjugated to a hydroxyl group. |

| Decarboxylation | -43.9898 Da | Loss of CO₂ from the molecule. |

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a compound in its solid state. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and potential polymorphic forms. While specific crystallographic data for this compound is not publicly available, data from the closely related ester, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, offers significant insight into the likely solid-state features. nih.gov

Analysis of this analogue revealed a flat indolyl portion with intermolecular N—H⋯O hydrogen bonds linking adjacent molecules into a linear chain. nih.gov Furthermore, slipped π–π stacking interactions between neighboring indole rings help to consolidate the three-dimensional structure. nih.gov Such interactions are critical as they influence the material's physical properties, including solubility and stability.

Table 5: Crystal Data for the Analogue Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈FNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.0584 (14) |

| b (Å) | 20.586 (4) |

| c (Å) | 7.3286 (15) |

| β (°) | 112.01 (3) |

| Volume (ų) | 987.3 (3) |

| Temperature (K) | 113 |

Bioanalytical Methodologies for Quantification in Biological Matrices (Preclinical)

The quantitative determination of drugs and their metabolites in biological fluids is a critical aspect of preclinical studies. cetjournal.it Sensitive and selective analytical methods are necessary to evaluate pharmacokinetic parameters from in vitro assays and in vivo animal models. cetjournal.itresearchgate.net For this compound, its chemical properties—specifically its polarity, aromaticity, and the presence of a carboxylic acid and a fluorine atom—guide the selection and optimization of the analytical technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for In Vitro and In Vivo Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical tool for bioanalysis in drug metabolism studies due to its superior sensitivity, selectivity, and speed. researchgate.netnih.gov This technique is essential for accurately measuring low concentrations of analytes in complex biological matrices such as plasma, serum, urine, and tissue homogenates. nih.gov

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix while removing proteins and other interfering substances that could compromise the analysis. nih.gov For this compound, a common and effective method is protein precipitation. This technique involves adding a cold organic solvent, such as acetonitrile, to the biological sample (e.g., plasma). nih.gov The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, is typically evaporated and reconstituted in a solution compatible with the LC mobile phase before injection into the LC-MS/MS system. thermofisher.com This simple and rapid procedure is well-suited for high-throughput preclinical sample analysis.

Chromatographic Conditions: Achieving optimal chromatographic separation is crucial for resolving the analyte from endogenous matrix components and potential metabolites. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is standard for compounds like this compound. mdpi.com A C18 column is a common choice for the stationary phase due to its ability to retain and separate moderately polar compounds. nih.govnih.gov

The mobile phase typically consists of an aqueous component and an organic solvent. sielc.com For this analyte, a gradient elution using water with a small percentage of formic acid (e.g., 0.1%) as mobile phase A and acetonitrile or methanol as mobile phase B is effective. The formic acid helps to improve the peak shape of the acidic analyte and enhance ionization efficiency in the mass spectrometer. A representative gradient can start with a low percentage of the organic phase, which is gradually increased to elute the analyte, followed by a wash step and re-equilibration to initial conditions.

Table 1: Representative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

| Column Temp | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | m/z 222.0 → 178.0 |

| Internal Standard | Isotopically Labeled this compound (e.g., ¹³C₆) |

| MRM Transition (IS) | m/z 228.0 → 184.0 |

This table presents a hypothetical but scientifically plausible set of parameters. The MRM transition for the analyte corresponds to the deprotonated molecule [M-H]⁻ and a characteristic fragment ion resulting from the neutral loss of carbon dioxide (CO₂), a common fragmentation pathway for carboxylic acids.

Mass Spectrometric Detection: Tandem mass spectrometry, particularly using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity. forensicrti.org For this compound, electrospray ionization (ESI) in negative mode is typically effective due to the acidic nature of the molecule, which readily forms a deprotonated molecule [M-H]⁻. The precursor ion (e.g., m/z 222.0) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 178.0, corresponding to the loss of COOH) is monitored in the third quadrupole. researchgate.netnih.gov This specific precursor-to-product ion transition ensures that only the compound of interest is quantified, minimizing interferences from the matrix. forensicrti.org

Method Validation for Preclinical Studies

Bioanalytical method validation is the process of demonstrating that a method is reliable and reproducible for its intended use. wisdomlib.org It is a regulatory requirement and ensures the integrity of the data from preclinical studies. fda.gov The validation process assesses several key parameters. wisdomlib.org

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and potential metabolites. fda.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. wisdomlib.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For preclinical studies, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Table 2: Representative Accuracy and Precision Data for Preclinical Validation

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Accuracy (%) | Precision (%CV) | ||

| LLOQ | 1.0 | 105.4 | 8.9 |

| Low | 3.0 | 98.7 | 6.5 |

| Mid | 50.0 | 102.1 | 4.2 |

| High | 400.0 | 97.5 | 3.8 |

This table shows example data that meets typical acceptance criteria for bioanalytical method validation.

Linearity and Range: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. A curve is constructed using a blank matrix spiked with the analyte at several concentrations. The range of the assay is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). A linear regression analysis is performed, and a correlation coefficient (r²) of ≥0.99 is generally required.

Recovery and Matrix Effect: Recovery is the efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The matrix effect assesses the influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to its response in a pure solution. Both recovery and matrix effect should be consistent and reproducible across different lots of the biological matrix.